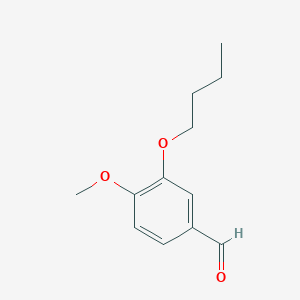

3-Butoxy-4-methoxybenzaldehyde

Descripción

Contextualization within Aromatic Benzaldehyde (B42025) Chemistry

Aromatic aldehydes, characterized by an aldehyde group attached to an aromatic ring, are fundamental building blocks in organic synthesis. wisdomlib.org They are known for their versatile reactivity, making them crucial intermediates in the production of a wide array of valuable materials, including pharmaceuticals and fragrances. nih.gov Benzaldehyde, the simplest aromatic aldehyde, was first isolated in 1803 and its synthesis in 1832 laid foundational principles for structural organic chemistry. wikipedia.orgbritannica.com The reactivity of the aldehyde group and the aromatic ring allows for numerous chemical transformations. wikipedia.org Aromatic aldehydes like 3-Butoxy-4-methoxybenzaldehyde are part of this broader class of compounds, with their specific properties and reactions influenced by the nature and position of substituents on the benzene (B151609) ring. wisdomlib.org

Structural Characteristics and Functional Group Analysis

The structure of this compound is defined by a benzaldehyde core substituted with two alkoxy groups. Specifically, it features a butoxy group (-OCH2CH2CH2CH3) at the C3 position and a methoxy (B1213986) group (-OCH3) at the C4 position of the benzene ring. nih.gov The key functional groups are the aldehyde (-CHO), the butoxy ether, and the methoxy ether, all attached to the aromatic benzene ring. This combination of an electron-withdrawing aldehyde group and electron-donating alkoxy groups influences the electron density distribution within the aromatic ring and the reactivity of the aldehyde.

Table 1: Structural and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C12H16O3 nih.gov |

| Molecular Weight | 208.25 g/mol nih.gov |

| CAS Number | 34127-96-3 nih.gov |

| SMILES | CCCCOC1=C(C=CC(=C1)C=O)OC nih.gov |

| InChIKey | CSSRHTDXZIBTMI-UHFFFAOYSA-N nih.gov |

Historical Context of Related Alkoxy-Benzaldehyde Derivatives

The study of alkoxy-benzaldehyde derivatives has a rich history rooted in the exploration of natural products and the development of synthetic organic chemistry. Benzaldehyde itself was first extracted from bitter almonds in 1803. wikipedia.org The investigation of related structures, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and its derivatives, has been ongoing for over a century. Early work focused on isolating these compounds from natural sources and elucidating their structures. For instance, processes for producing alkoxy-hydroxy-benzaldehydes were being patented as early as 1940. google.com The synthesis of various alkoxy benzaldehydes, often starting from readily available phenols like 4-hydroxybenzaldehyde, has been a common practice in organic synthesis to create a diverse range of molecules. taylorandfrancis.com These historical efforts have paved the way for the synthesis and investigation of more complex derivatives like this compound.

Overview of Research Significance and Gaps in Current Knowledge

Alkoxy-substituted benzaldehydes are significant as intermediates in the synthesis of more complex molecules, including pharmaceuticals. google.comgoogle.comchemimpex.com For example, the related compound 3-ethoxy-4-methoxybenzaldehyde (B45797) is a key intermediate in the synthesis of Apremilast, a small molecule inhibitor. google.comgoogle.com While there is a substantial body of research on simpler alkoxy benzaldehydes like vanillin and its ethylated counterpart, specific and detailed research on this compound appears less prevalent in publicly available literature. Much of the available information focuses on its basic chemical and physical properties and its availability as a chemical reagent. nih.govscbt.com There is a gap in the literature regarding the specific reaction kinetics, detailed mechanistic studies of its various transformations, and its potential applications as a building block in the synthesis of novel compounds.

Scope and Objectives of Academic Inquiry on this compound

The primary objective of academic inquiry into this compound would be to fill the existing knowledge gaps. This includes a detailed investigation of its synthesis and purification methods. A thorough characterization using modern spectroscopic techniques is essential to build a complete data profile. Further research could explore its reactivity in various organic reactions, such as condensations, oxidations, and reductions, to understand how the butoxy and methoxy groups influence the reactivity of the aldehyde and the aromatic ring. A comparative study with its isomeric counterpart, 4-butoxy-3-methoxybenzaldehyde (B1271677), could also provide valuable insights into structure-property relationships. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

3-butoxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-4-7-15-12-8-10(9-13)5-6-11(12)14-2/h5-6,8-9H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSRHTDXZIBTMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343822 | |

| Record name | 3-Butoxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34127-96-3 | |

| Record name | 3-Butoxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Butoxy 4 Methoxybenzaldehyde

Established Synthetic Pathways to 3-Butoxy-4-methoxybenzaldehyde

The synthesis of this compound, a valuable intermediate in various chemical industries, is predominantly achieved through the modification of naturally abundant phenolic aldehydes. These methods are favored for their efficiency and the accessibility of starting materials.

O-Alkylation Strategies from Phenolic Precursors (e.g., Vanillin (B372448), Isovanillin)

The most common and direct route to this compound is the Williamson ether synthesis, a type of O-alkylation, starting from a phenolic precursor. The selection of the precursor is critical for the final product's structure.

Isovanillin (B20041) as a Precursor : The primary precursor for the synthesis of this compound is isovanillin (3-hydroxy-4-methoxybenzaldehyde). google.comnih.gov Isovanillin possesses a hydroxyl group at the C3 position and a methoxy (B1213986) group at the C4 position. The alkylation of the C3 hydroxyl group with a butyl-containing reagent directly yields the target compound. A typical reaction involves treating isovanillin with an alkylating agent like 1-bromobutane (B133212) or butyl iodide in the presence of a base. nih.govorganic-chemistry.org

Vanillin as a Precursor : While vanillin (4-hydroxy-3-methoxybenzaldehyde) is an isomer of isovanillin, its direct O-butylation leads to the formation of 4-butoxy-3-methoxybenzaldehyde (B1271677), not the desired isomer. nih.govnih.gov However, more complex, multi-step synthetic strategies can utilize vanillin. One such approach involves the demethylation of vanillin to form 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde), followed by a regioselective butylation and subsequent methylation. This route is less direct and more complex than starting with isovanillin.

Guaiacol (B22219) as a Precursor : An alternative pathway begins with guaiacol (2-methoxyphenol). This method involves the O-alkylation of guaiacol to produce O-butyl guaiacol, which is then formylated using methods like the Vilsmeier-Haack reaction. This formylation typically results in a mixture of isomers, including this compound and 4-butoxy-3-methoxybenzaldehyde, which then requires separation. chemicalbook.com

Reaction Conditions and Optimization Parameters (e.g., Solvents, Bases, Catalysts)

The efficiency of the O-alkylation reaction is highly dependent on the chosen conditions. Optimization of these parameters is crucial for maximizing yield and purity.

Solvents : A range of polar aprotic solvents are effective for this synthesis. Dimethylformamide (DMF), acetone (B3395972), and acetonitrile (B52724) (ACN) are commonly employed. nih.govorganic-chemistry.orgnih.govrsc.org The choice of solvent can influence reaction rates and the solubility of the reactants. For instance, DMF is often used for its high boiling point, allowing for reactions at elevated temperatures, which can increase the reaction rate. rsc.org

Bases : A base is required to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and hydroxides such as sodium hydroxide (B78521) (NaOH). organic-chemistry.orgrsc.orgnih.gov The strength and amount of the base can affect the reaction's efficiency.

Catalysts : To enhance the reaction rate, a catalyst is often added, particularly when using less reactive alkylating agents like alkyl bromides. Potassium iodide (KI) is a frequently used catalyst. The iodide ion is a better nucleophile than the bromide ion and can undergo a Finkelstein reaction with the alkyl bromide to form the more reactive alkyl iodide in situ. rsc.org Phase-transfer catalysts, such as tetrabutylammonium (B224687) fluoride (B91410), have also been shown to be effective, particularly in systems with multiple phases, yielding high purity products. nih.gov

A study on the O-alkylation of vanillin with 1-bromobutane highlighted the importance of optimizing parameters like solvent, base, and temperature to maximize yield and minimize environmental impact. nih.gov

| Parameter | Options | General Observations |

| Precursor | Isovanillin, Vanillin, Guaiacol | Isovanillin is the most direct precursor. google.comnih.gov |

| Alkylating Agent | 1-Bromobutane, Butyl Iodide, Diethyl Sulfate | Reactivity: Iodide > Bromide. |

| Solvent | Acetone, DMF, Acetonitrile | Polar aprotic solvents are preferred. organic-chemistry.orgnih.gov |

| Base | K₂CO₃, NaOH | Deprotonates the phenol (B47542) to form the phenoxide. rsc.orgnih.gov |

| Catalyst | KI, Tetrabutylammonium salts | KI increases the rate by forming a more reactive alkyl iodide. rsc.org |

This table provides a summary of common reaction components for the synthesis of this compound.

Regioselectivity and Yield Considerations in Alkoxylation Reactions

Regioselectivity is a critical factor when the phenolic precursor has more than one potential site for alkylation.

When starting with isovanillin, which has only one phenolic hydroxyl group, the O-alkylation is highly regioselective, leading almost exclusively to the desired this compound. organic-chemistry.org High yields are often reported for this reaction under optimized conditions. For example, the reaction of isovanillin with bromoethane (B45996) using sodium hydroxide as a base and tetrabutylammonium fluoride as a catalyst at 25°C for 4 hours resulted in a 95.3% yield of the corresponding ethoxy derivative. nih.gov A similar reaction using allyl bromide and potassium carbonate in acetone at reflux for 5 hours yielded 3-allyloxy-4-methoxybenzaldehyde. organic-chemistry.org

In contrast, if a precursor like 3,4-dihydroxybenzaldehyde were used, controlling the regioselectivity of the butylation would be a significant challenge, likely resulting in a mixture of mono- and di-butylated products.

Derivatization Reactions of the Aldehyde Moiety

The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Condensation Reactions to Form Schiff Bases and Chalcone (B49325) Derivatives

The carbonyl group of the aldehyde readily undergoes condensation reactions with primary amines and active methylene (B1212753) compounds.

Schiff Bases : this compound can react with primary amines to form Schiff bases (or imines). This reaction typically proceeds under mild, often acid-catalyzed, conditions. These condensation reactions are common for substituted benzaldehydes. keyorganics.net For instance, 3-Hydroxy-4-methoxybenzaldehyde (isovanillin) is known to condense with hydrazides to form Schiff bases. nih.govcymitquimica.com The resulting azomethine group (-C=N-) in the Schiff base derivatives is a key structural motif in many biologically active compounds.

Chalcones : Chalcones are synthesized through the Claisen-Schmidt condensation, which is an aldol (B89426) condensation between a substituted benzaldehyde (B42025) and an acetophenone (B1666503) derivative. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. The reaction of this compound with an appropriate acetophenone would yield a chalcone derivative containing the α,β-unsaturated ketone core structure. These compounds are of significant interest due to their wide range of pharmacological properties. A study on the synthesis of chalcones from 3-benzyloxy-4-methoxybenzaldehyde, a structurally similar compound, demonstrates the feasibility of this transformation.

| Derivative | Reaction Type | Reactant | Key Intermediate Structure |

| Schiff Base | Condensation | Primary Amine (R-NH₂) | Imine (-CH=N-R) |

| Chalcone | Claisen-Schmidt Condensation | Acetophenone (Ph-CO-CH₃) | α,β-Unsaturated Ketone |

This table summarizes the key condensation reactions of the aldehyde group in this compound.

Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important classes of compounds.

Oxidation : The aldehyde group of this compound can be oxidized to a carboxylic acid group, forming 3-Butoxy-4-methoxybenzoic acid. Various oxidizing agents can be employed for this transformation. Standard laboratory reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid are effective, although milder and more selective methods are often preferred. Biocatalytic methods using aldehyde dehydrogenases (ALDHs) offer excellent chemoselectivity, converting aldehydes to carboxylic acids without affecting other functional groups in the molecule. nih.gov This high selectivity is particularly advantageous for complex molecules.

Reduction : The reduction of the aldehyde group yields the corresponding primary alcohol, (3-Butoxy-4-methoxyphenyl)methanol. A common and effective reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). This reagent is known for its mildness and selectivity in reducing aldehydes and ketones. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695). For example, the selective reduction of a carboxylic acid in the presence of a ketone has been achieved by first activating the acid and then using sodium borohydride. keyorganics.net The reduction of aldehydes to alcohols is a fundamental transformation in organic synthesis. The resulting benzyl (B1604629) alcohol derivative can serve as a precursor for further synthetic modifications.

| Transformation | Product | Typical Reagent(s) |

| Oxidation | 3-Butoxy-4-methoxybenzoic acid | KMnO₄, Aldehyde Dehydrogenase (ALDH) nih.gov |

| Reduction | (3-Butoxy-4-methoxyphenyl)methanol | Sodium Borohydride (NaBH₄) |

This table outlines the oxidation and reduction products and common reagents for the aldehyde moiety of this compound.

Formation of Heterocyclic Compounds

The aldehyde functional group in this compound serves as a key synthon for the construction of various heterocyclic ring systems. These reactions are pivotal in the synthesis of compounds with potential biological activities.

For instance, this compound can undergo condensation reactions with compounds containing active methylene groups and amino functionalities to yield a variety of heterocyclic structures. One notable example is its use in the synthesis of novel imidazole-based hybrids. nih.gov In these syntheses, the aldehyde reacts with a primary amine and an isocyanide in a multicomponent reaction, such as the Ugi or Passerini reaction, to form an α-acylamino amide intermediate, which can then be cyclized to form the imidazole (B134444) ring.

Another important class of heterocyclic compounds derived from this compound includes triazoles. The synthesis can be initiated by converting the aldehyde to an intermediate that can react with a hydrazide. For example, the aldehyde can be a precursor to a compound that is then used to synthesize acetohydrazide derivatives, which are key intermediates for forming 1,2,4-triazole (B32235) rings. nih.gov The subsequent cyclization in the presence of a base like sodium hydroxide can lead to the formation of triazole-3-thiones. nih.gov

Furthermore, the aldehyde group can be utilized in the synthesis of oxadiazoles. This often involves the conversion of the aldehyde to a hydrazone, followed by oxidative cyclization. For example, 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, derived from a related methoxybenzyl structure, can be used to synthesize 1,3,4-oxadiazole-2-thione. nih.gov

The following table summarizes some examples of heterocyclic compounds synthesized from precursors related to this compound.

| Starting Material Precursor | Reagents and Conditions | Heterocyclic Product | Reference |

| 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide | Thiosemicarbazide, then NaOH | 5-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]methyl}-4-alkyl/aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones | nih.gov |

| 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide | CS2, KOH | 5-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]methyl}-1,3,4-oxadiazole-2-thione | nih.gov |

| Imidazole and Pyrimidine precursors | Eco-friendly synthesis conditions | Imidazole hybrids of pyrimidine | nih.gov |

Transformations of the Butoxy and Methoxy Ether Linkages

The butoxy and methoxy ether groups of this compound are generally stable but can be cleaved under specific reaction conditions.

Selective Dealkylation Strategies (e.g., to Isovanillin)

Selective dealkylation, particularly the removal of the butyl group to yield isovanillin (3-hydroxy-4-methoxybenzaldehyde), is a significant transformation. This process allows for the modification of the compound's properties and can be a key step in the synthesis of other valuable chemicals. The selective cleavage of the butoxy group over the methoxy group can be achieved by exploiting the differences in the reactivity of the two ether linkages.

The cleavage of ethers is typically an acid-catalyzed nucleophilic substitution reaction. wikipedia.orgpressbooks.pub Strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are effective for this purpose, while hydrochloric acid (HCl) is generally not reactive enough. pressbooks.pub The reaction mechanism, either SN1 or SN2, depends on the structure of the alkyl groups attached to the ether oxygen. pressbooks.pubmasterorganicchemistry.com

For this compound, the butoxy group is attached to a primary carbon, suggesting that its cleavage would proceed via an SN2 mechanism. libretexts.orgmasterorganicchemistry.com In this mechanism, the ether oxygen is first protonated by the strong acid. Then, the halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the less sterically hindered alkyl group, which in this case would be the butyl group compared to the methyl group, leading to the formation of isovanillin and the corresponding butyl halide. However, it's important to note that aryl alkyl ethers, upon cleavage, will always yield a phenol and an alkyl halide because the aromatic ring is resistant to nucleophilic attack at the sp²-hybridized carbon. libretexts.org

Ether Cleavage Mechanisms

The cleavage of ether linkages generally proceeds through two primary mechanisms in acidic conditions: SN1 and SN2. wikipedia.orgpressbooks.pub

SN2 Mechanism: This mechanism is favored for ethers with primary and secondary alkyl groups. pressbooks.pub The reaction is initiated by the protonation of the ether oxygen, which creates a good leaving group (an alcohol). A nucleophile, typically a halide ion from the strong acid used, then attacks the less sterically hindered carbon atom of the ether in a bimolecular displacement reaction. libretexts.orgmasterorganicchemistry.com In the case of this compound, the attack would preferentially occur at the primary carbon of the butoxy group.

SN1 Mechanism: This mechanism is predominant for ethers that can form a stable carbocation intermediate, such as those with tertiary, benzylic, or allylic alkyl groups. pressbooks.publibretexts.org The reaction also begins with the protonation of the ether oxygen. The protonated ether then dissociates to form a stable carbocation and an alcohol. The carbocation subsequently reacts with the nucleophile.

In strongly basic conditions, ether cleavage can also occur, particularly with organolithium compounds. wikipedia.org This process typically involves deprotonation at the α-position to the ether oxygen, followed by decomposition into an alkene and an alkoxide. wikipedia.org

The choice of reagent and reaction conditions is crucial for controlling the outcome of the ether cleavage reaction.

Green Chemistry Principles and Sustainable Synthesis Approaches

The application of green chemistry principles to the synthesis of this compound and its derivatives is essential for minimizing environmental impact and promoting sustainability.

Atom Economy and Environmental Impact Assessment (e.g., Life Cycle Assessment)

Atom Economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The goal is to maximize the incorporation of all atoms from the starting materials into the final product, thereby reducing waste. For the synthesis of this compound, which is often prepared from isovanillin, a high atom economy would be achieved if the reaction proceeds with minimal formation of byproducts.

Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacturing, distribution, use, and disposal. mdpi.comnih.govmdpi.com For chemical syntheses, an LCA would consider factors such as energy consumption, greenhouse gas emissions, and the toxicity of reagents and solvents. mdpi.comnih.govmdpi.com

The following table presents key green chemistry metrics that can be used to evaluate the synthesis of vanillin derivatives like this compound. mdpi.com

| Green Chemistry Metric | Description |

| Mass Intensity (MI) | The total mass used in a process (reactants, solvents, catalysts) divided by the mass of the product. |

| Atom Economy (AE) | The molecular weight of the desired product divided by the sum of the molecular weights of all reactants, multiplied by 100%. |

| Atom Efficiency (AEf) | The actual yield of the product multiplied by the atom economy. |

| Carbon Efficiency (CE) | The amount of carbon in the product divided by the total amount of carbon in the reactants. |

| Reaction Mass Efficiency (RME) | The mass of the isolated product divided by the total mass of reactants used. |

| E-Factor | The total mass of waste produced divided by the mass of the product. |

Solvent Selection and Catalysis in Eco-friendly Syntheses

The choice of solvents and catalysts plays a crucial role in the development of sustainable synthetic processes. nih.govnih.gov

Solvent Selection: Traditional organic solvents are often volatile, toxic, and contribute to environmental pollution. nih.gov Green chemistry encourages the use of more benign alternatives such as water, supercritical fluids (like CO₂), ionic liquids, and bio-based solvents. nih.govnih.govorientjchem.org For the synthesis of vanillin derivatives, using water as a solvent has been shown to be a viable and environmentally friendly option, simplifying post-treatment and reducing waste. google.com The use of solvents like dimethyl carbonate (DMC), which is considered a green methylating agent, further enhances the sustainability of the process. google.com

Catalysis: Catalysts are preferred over stoichiometric reagents because they are used in smaller quantities and can be recycled and reused, which aligns with the principles of green chemistry. nih.gov Phase transfer catalysts, such as tetrabutylammonium bromide, have been effectively used in the synthesis of related alkoxy benzaldehydes in aqueous media, facilitating the reaction between water-insoluble organic reactants and water-soluble reagents. google.com The use of solid catalysts, like zeolites, also offers advantages in terms of separation and reusability. google.com

The table below highlights some eco-friendly solvents and catalysts that can be employed in the synthesis of this compound and similar compounds.

| Category | Example | Rationale for Greenness |

| Solvents | Water | Non-toxic, non-flammable, readily available. google.com |

| Supercritical CO₂ | Non-toxic, non-flammable, easily removable, and recyclable. nih.govorientjchem.org | |

| Ionic Liquids | Low volatility, high thermal stability, potential for recyclability. nih.govnih.gov | |

| Dimethyl Carbonate (DMC) | Low toxicity, biodegradable, considered a green reagent. google.com | |

| Catalysts | Phase Transfer Catalysts (e.g., Tetrabutylammonium bromide) | Enables reactions between different phases (e.g., aqueous and organic), often in greener solvents like water. google.com |

| Zeolites | Solid catalysts that are easily separated from the reaction mixture and can be reused. google.com | |

| Biocatalysts (Enzymes) | Operate under mild conditions, highly selective, biodegradable. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

The ¹H NMR spectrum of 3-Butoxy-4-methoxybenzaldehyde provides characteristic signals that correspond to each unique proton in the molecule. The aromatic region of the spectrum is of particular interest, displaying signals for the three protons on the benzene (B151609) ring. Typically, the proton on the aldehyde group (CHO) appears as a singlet at a downfield chemical shift, usually in the range of 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group.

The protons on the aromatic ring exhibit a specific splitting pattern. The proton at position 5 (H-5) is expected to appear as a doublet, coupled to the proton at position 6 (H-6). The proton at position 2 (H-2) would also be a doublet, coupled to H-6. The H-6 proton, being coupled to both H-2 and H-5, should appear as a doublet of doublets.

The aliphatic region of the spectrum reveals the signals for the butoxy and methoxy (B1213986) groups. The methoxy group protons will present as a sharp singlet, typically around 3.8-4.0 ppm. The butoxy group will show a more complex pattern: a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), a quintet for the next methylene group (CH₂), and a triplet for the methylene group attached to the oxygen atom (OCH₂), with progressively downfield chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar functional groups and substitution patterns.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde-H | 9.8 - 10.0 | Singlet |

| Ar-H (H-2) | ~7.4 | Doublet |

| Ar-H (H-6) | ~7.3 | Doublet of Doublets |

| Ar-H (H-5) | ~7.0 | Doublet |

| Methoxy (-OCH₃) | ~3.9 | Singlet |

| Butoxy (-OCH₂CH₂CH₂CH₃) | ~4.1 | Triplet |

| Butoxy (-OCH₂CH₂CH₂CH₃) | ~1.8 | Sextet |

| Butoxy (-OCH₂CH₂CH₂CH₃) | ~1.5 | Quintet |

| Butoxy (-OCH₂CH₂CH₂CH₃) | ~1.0 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield, typically in the range of 190-200 ppm.

The aromatic carbons will have signals between 110 and 160 ppm. The carbons attached to the oxygen atoms (C-3 and C-4) will be the most downfield in this region. The remaining aromatic carbons (C-1, C-2, C-5, and C-6) will have signals in the more shielded part of the aromatic region. The carbon of the methoxy group will appear around 55-60 ppm, while the carbons of the butoxy group will have characteristic shifts in the aliphatic region of the spectrum. The availability of a ¹³C NMR spectrum for this compound has been noted in the PubChem database. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar functional groups and substitution patterns.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | ~191 |

| Aromatic (C-4) | ~155 |

| Aromatic (C-3) | ~149 |

| Aromatic (C-1) | ~130 |

| Aromatic (C-6) | ~127 |

| Aromatic (C-2) | ~112 |

| Aromatic (C-5) | ~111 |

| Butoxy (-OCH₂) | ~69 |

| Methoxy (-OCH₃) | ~56 |

| Butoxy (-CH₂CH₂CH₃) | ~31 |

| Butoxy (-CH₂CH₃) | ~19 |

| Butoxy (-CH₃) | ~14 |

Two-Dimensional NMR Techniques for Connectivity and Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

A COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the aldehyde proton and any protons it might be coupled to (though typically it is a singlet). More importantly, it would confirm the connectivity within the butoxy group by showing correlations between the adjacent methylene and methyl protons. It would also confirm the coupling between the aromatic protons.

An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the direct assignment of each carbon signal based on the already assigned proton spectrum. For example, the proton signal of the methoxy group would show a cross-peak with the carbon signal of the methoxy carbon.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) Data Interpretation

In GC-MS, the sample is first separated by gas chromatography and then introduced into the mass spectrometer. The resulting mass spectrum for this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The PubChem database indicates that in the GC-MS analysis of this compound, the top peaks are observed at m/z 152 and 151. nih.gov

The peak at m/z 152 likely corresponds to the molecular ion of 3-hydroxy-4-methoxybenzaldehyde, which could be formed through the loss of a butene molecule (C₄H₈) from the molecular ion of this compound via a McLafferty-type rearrangement. The peak at m/z 151 could then result from the loss of a hydrogen atom from this ion. The fragmentation pattern provides valuable clues about the compound's structure, particularly the nature and position of the substituents on the aromatic ring.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. The predicted monoisotopic mass of this compound (C₁₂H₁₆O₃) is 208.10994 Da. Experimental HRMS data would be expected to confirm this exact mass with a high degree of accuracy, typically within a few parts per million (ppm), thus unequivocally confirming the molecular formula of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a vital tool for determining the molecular weight and fragmentation patterns of this compound. In ESI-MS analysis, the molecule is ionized, typically by protonation, to form a molecular ion. The predicted collision cross-section (CCS) values, which provide insight into the ion's shape in the gas phase, have been calculated for various adducts of this compound. uni.lu For instance, the protonated molecule [M+H]⁺ is predicted to have a CCS of 144.6 Ų, while the sodium adduct [M+Na]⁺ has a predicted CCS of 152.8 Ų. uni.lu These values are crucial for identifying the compound in complex mixtures.

The fragmentation of the molecular ion provides further structural information. In the gas chromatography-mass spectrometry (GC-MS) of this compound, the top peak is observed at an m/z of 152, with the second-highest peak at m/z 151. nih.gov This fragmentation pattern is characteristic of the loss of the butoxy group and other subsequent fragmentations, helping to confirm the compound's structure.

Below is a table summarizing the predicted collision cross-section values for different adducts of this compound. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 209.11722 | 144.6 |

| [M+Na]⁺ | 231.09916 | 152.8 |

| [M-H]⁻ | 207.10266 | 148.4 |

| [M+NH₄]⁺ | 226.14376 | 164.0 |

| [M+K]⁺ | 247.07310 | 151.3 |

| [M+H-H₂O]⁺ | 191.10720 | 138.5 |

| [M+HCOO]⁻ | 253.10814 | 169.1 |

| [M+CH₃COO]⁻ | 267.12379 | 187.9 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in this compound. The FTIR spectrum reveals characteristic absorption bands that correspond to specific vibrational modes of the molecule's bonds. For the isomeric compound 4-Butoxy-3-methoxybenzaldehyde (B1271677), the FTIR spectrum was recorded using a capillary cell with the neat substance. nih.gov While specific data for the 3-butoxy isomer is not detailed in the provided results, the spectrum is expected to show strong absorptions for the C=O stretching of the aldehyde group, typically around 1700 cm⁻¹. Additionally, C-O stretching vibrations from the ether linkages (butoxy and methoxy groups) would be present in the fingerprint region (approximately 1300-1000 cm⁻¹), and C-H stretching vibrations from the aromatic ring and aliphatic chains would appear around 3000-2850 cm⁻¹.

Raman spectroscopy complements FTIR by providing information on the vibrational modes of a molecule, particularly for non-polar bonds. For the related compound 4-methoxybenzaldehyde, detailed vibrational assignments have been made using both experimental and theoretical methods. researchgate.net These studies help in creating a molecular fingerprint, which is a unique pattern of vibrational frequencies. Although specific Raman data for this compound is not available in the search results, it is expected that the Raman spectrum would show strong bands for the aromatic ring vibrations and the C-C bond stretching, which are often more intense in Raman than in IR spectroscopy. The combination of FTIR and Raman data provides a comprehensive picture of the molecule's vibrational framework. researchgate.netcore.ac.uk

X-ray Diffraction Crystallography for Solid-State Structure

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by intermolecular interactions. In many benzaldehyde (B42025) derivatives, weak, non-classical C-H…O hydrogen bonds are crucial for stabilizing the crystal lattice. nih.govresearchgate.net For instance, in 4-methoxy-3-(4-nitrobenzyloxy)benzaldehyde, intermolecular C-H…O interactions link adjacent molecules into centrosymmetric tetramers. nih.gov Similarly, in the crystal structure of 4-methoxybenzaldehyde, weak C-H...O hydrogen bonds are observed between the methyl group and the carbonyl group of a neighboring molecule, forming zigzag chains. uc.pt It is highly probable that the crystal structure of this compound would also be significantly influenced by such C-H…O interactions, involving the hydrogen atoms of the butoxy and methoxy groups and the oxygen atom of the aldehyde group, to form a stable three-dimensional network. These interactions play a critical role in determining the physical properties of the crystal, such as its melting point and solubility. nih.gov

Computational Chemistry and Theoretical Investigations of 3 Butoxy 4 Methoxybenzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 3-butoxy-4-methoxybenzaldehyde, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide significant insights into its fundamental chemical characteristics.

Electronic Structure, Molecular Geometry Optimization, and Frontier Molecular Orbitals

A primary step in computational analysis is the optimization of the molecular geometry to find the most stable arrangement of atoms. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. The presence of the flexible butoxy group would necessitate a thorough conformational search to identify the global minimum energy structure.

The electronic structure analysis would focus on the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxy (B1213986) and butoxy groups, while the LUMO would likely be centered on the electron-withdrawing aldehyde group and the benzene (B151609) ring.

Table 1: Predicted Key Geometric and Electronic Parameters for this compound

| Parameter | Predicted Value | Significance |

| Bond Lengths (Å) | ||

| C=O (aldehyde) | ~1.21 | Indicates the double bond character of the carbonyl group. |

| C-C (aromatic) | ~1.39 - 1.41 | Typical aromatic C-C bond lengths. |

| C-O (methoxy) | ~1.36 | Reflects the bond between the sp2 carbon of the ring and the oxygen. |

| C-O (butoxy) | ~1.37 | Similar to the methoxy C-O bond. |

| Bond Angles (°) | ||

| C-C-H (aldehyde) | ~121 | Influences the steric and electronic environment around the aldehyde. |

| C-C=O (aldehyde) | ~124 | Affects the reactivity of the carbonyl group. |

| Frontier Orbitals | ||

| HOMO Energy | ~ -6.0 eV | Higher energy indicates a greater tendency to donate electrons. |

| LUMO Energy | ~ -1.5 eV | Lower energy suggests a greater ability to accept electrons. |

| HOMO-LUMO Gap | ~ 4.5 eV | A significant gap indicates good chemical stability. |

Note: The values in this table are illustrative and based on typical DFT calculation results for structurally similar aromatic aldehydes.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption)

Computational methods can accurately predict various spectroscopic parameters.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for confirming the molecular structure and assigning experimental spectra. The calculated shifts for the protons and carbons in the aromatic ring, the aldehyde group, and the butoxy and methoxy side chains would be compared with experimental data.

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies. These calculations help in the assignment of the principal vibrational modes, such as the characteristic C=O stretching of the aldehyde, the aromatic C-C stretching, and the various C-H bending and stretching modes.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum. For this compound, this would likely reveal absorptions in the UV region corresponding to π → π* and n → π* electronic transitions within the conjugated system of the benzene ring and the carbonyl group.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Assignment |

| 1H NMR (ppm) | ||

| Aldehyde (-CHO) | ~9.8 | Highly deshielded proton due to the electronegative oxygen. |

| Aromatic (C-H) | ~6.9 - 7.4 | Chemical shifts influenced by the positions relative to the substituents. |

| Methoxy (-OCH3) | ~3.9 | Protons on the carbon adjacent to the oxygen. |

| Butoxy (-OCH2CH2CH2CH3) | ~4.1 (OCH2), ~1.8 (CH2), ~1.5 (CH2), ~1.0 (CH3) | A characteristic pattern for a butoxy group. |

| 13C NMR (ppm) | ||

| Carbonyl (C=O) | ~191 | Typical for an aromatic aldehyde. |

| Aromatic (C) | ~110 - 155 | Varied shifts due to substituent effects. |

| Methoxy (OCH3) | ~56 | Carbon of the methoxy group. |

| Butoxy (OCH2CH2CH2CH3) | ~69 (OCH2), ~31 (CH2), ~19 (CH2), ~14 (CH3) | Characteristic shifts for the carbons of the butoxy chain. |

| Vibrational Frequencies (cm-1) | ||

| C=O Stretch | ~1680 | Strong absorption characteristic of an aromatic aldehyde. |

| Aromatic C=C Stretch | ~1500-1600 | Multiple bands typical for a substituted benzene ring. |

| C-O Stretch | ~1250 | Stretching vibrations of the ether linkages. |

| UV-Vis λmax (nm) | ~280, ~320 | Corresponding to π → π* and n → π* transitions. |

Note: These predicted values are based on computational studies of analogous compounds and serve as illustrative examples.

Conformational Analysis and Energetic Profiles

The butoxy group of this compound can adopt several conformations due to the rotation around its C-C and C-O single bonds. A detailed conformational analysis would involve scanning the potential energy surface by systematically rotating these bonds to identify all possible low-energy conformers. The results would indicate the most stable conformation in the gas phase and the energy barriers between different conformers, providing insight into the molecule's flexibility.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations can provide a deeper understanding of the behavior of this compound in different environments.

Ligand-Target Interactions in Biological Systems (Computational Binding Studies)

Given that many benzaldehyde (B42025) derivatives exhibit biological activity, computational docking studies could be employed to investigate the potential interactions of this compound with biological targets like enzymes or receptors. These studies would predict the preferred binding orientation of the molecule within the active site of a target protein and estimate the binding affinity. The analysis of the interactions, such as hydrogen bonds and hydrophobic contacts, would provide a rationale for its potential biological effects at a molecular level.

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools that correlate the chemical structure of a compound with its biological activity or toxicity. In the context of this compound, while specific, direct QSAR/QSTR studies are not extensively documented in publicly available literature, the principles can be readily applied by examining research on analogous aromatic aldehydes and benzene derivatives. These studies provide a framework for how predictive models for this compound could be developed.

Development of Predictive Models using Electronic and Topological Descriptors

The development of predictive QSAR/QSTR models for aromatic aldehydes, a class to which this compound belongs, relies heavily on the calculation of molecular descriptors that quantify various aspects of the chemical structure. These descriptors are broadly categorized into electronic and topological descriptors.

Electronic Descriptors arise from the quantum chemical description of the molecule and are fundamental in modeling interactions between the molecule and a biological receptor. Key electronic descriptors that would be relevant for this compound include:

Energies of Frontier Molecular Orbitals (EHOMO and ELUMO): The energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial. EHOMO is related to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. For instance, in a study of benzimidazole (B57391) derivatives, EHOMO was found to be a significant contributor to the prediction of anthelmintic activity. biolscigroup.us

Atomic Partial Charges: The distribution of electron density within the molecule, represented by partial charges on each atom, can highlight regions of the molecule that are likely to engage in electrostatic interactions with a receptor.

Topological Descriptors are derived from the two-dimensional representation of the molecule and describe its size, shape, and branching. These descriptors are calculated from the molecular graph and are computationally less intensive than electronic descriptors. For a compound like this compound, relevant topological descriptors would include:

Molecular Connectivity Indices: These indices, such as the Kier & Hall indices, describe the degree of branching and connectivity within the molecule.

Wiener Index: This is a distance-based topological index that reflects the compactness of the molecule.

A QSTR study on a series of 77 aromatic aldehydes against Tetrahymena pyriformis successfully used a combination of electronic and topological descriptors to build predictive models. researchgate.net This highlights the utility of a multi-descriptor approach.

A hypothetical data table of descriptors for this compound and related compounds that could be used in a QSAR/QSTR study is presented below.

| Compound | EHOMO (eV) | ELUMO (eV) | Dipole Moment (Debye) | Wiener Index | Biological Activity (IC50, µM) |

| This compound | -5.8 | -1.5 | 3.2 | 450 | Hypothetical Data |

| Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) | -6.0 | -1.7 | 3.5 | 210 | 38000 nih.gov |

| 4-Nitrobenzaldehyde | -7.2 | -2.5 | 2.8 | 180 | Hypothetical Data |

| Cuminaldehyde (4-isopropylbenzaldehyde) | -6.2 | -1.4 | 3.0 | 250 | 6.7 nih.gov |

Note: The descriptor values for this compound and 4-Nitrobenzaldehyde are hypothetical and for illustrative purposes only. The biological activity data for Vanillin and Cuminaldehyde are from a study on phenoloxidase inhibition. nih.gov

Multivariate Statistical Analysis (e.g., Multiple Linear Regression, Multiple Non-Linear Regression, Principal Component Analysis) in QSAR/QSTR

Once a set of descriptors has been calculated for a series of compounds, multivariate statistical methods are employed to find a mathematical relationship between these descriptors and the observed biological activity or toxicity. rsc.org

Multiple Linear Regression (MLR) is one of the most common methods used to develop QSAR/QSTR models. It assumes a linear relationship between the descriptors (independent variables) and the biological activity (dependent variable). The general form of an MLR equation is:

Activity = c0 + c1D1 + c2D2 + ... + cnDn

where c represents the regression coefficients and D represents the molecular descriptors.

Multiple Non-Linear Regression (MNLR) is used when the relationship between the descriptors and the activity is not linear. This can sometimes provide more accurate models. A study on aromatic aldehydes utilized both MLR and MNLR to establish QSTR models for their toxicity. researchgate.net

Principal Component Analysis (PCA) is an exploratory data analysis technique often used before regression analysis. nih.gov PCA helps to reduce the dimensionality of the data by transforming a large set of correlated descriptors into a smaller set of uncorrelated variables called principal components (PCs). These PCs can then be used in a subsequent regression analysis (Principal Component Regression). A QSAR study on 18 benzaldehyde derivatives used PCA to identify two significant principal properties from four initial physicochemical descriptors. nih.gov This approach helps in understanding the underlying factors that govern the activity and in avoiding issues with multicollinearity in the data.

The following table illustrates how PCA might be used to group descriptors for a set of benzaldehyde derivatives.

| Principal Component | Descriptors with High Loadings | Interpretation |

| PC1 | Hydrophobicity (logP), Molecular Weight | Size and Lipophilicity |

| PC2 | EHOMO, Dipole Moment | Electronic Properties |

Model Validation and Applicability Domain Assessment

A critical aspect of QSAR/QSTR modeling is to ensure that the developed model is robust and has predictive power for new, untested compounds. This is achieved through rigorous validation procedures.

Internal Validation techniques, such as leave-one-out cross-validation (Q²), are used to assess the stability and predictive ability of the model within the training set.

External Validation involves testing the model on a set of compounds (the test set) that were not used in the model development process. The predictive capacity of the model is then evaluated by comparing the predicted and experimental values for the test set compounds. A QSTR study on aromatic aldehydes validated their proposed models using both internal and external validation techniques. researchgate.net

Applicability Domain (AD) defines the chemical space in which the model can make reliable predictions. nih.govirma-international.orgwikipedia.org Predictions for compounds that fall outside the AD are considered extrapolations and are less reliable. wikipedia.org One common method for visualizing the AD is a Williams plot, which plots the standardized residuals versus the leverage values of the compounds. researchgate.net This plot helps to identify outliers and influential compounds in the dataset. The Organisation for Economic Co-operation and Development (OECD) has established principles for QSAR model validation, which emphasize the importance of a defined AD for regulatory acceptance. irma-international.orgwikipedia.org

The reliability of any QSAR/QSTR model is contingent on a well-defined applicability domain. nih.gov For a model developed for benzaldehyde derivatives, the AD would be defined by the range of descriptor values of the training set compounds. Any new benzaldehyde derivative, such as this compound, would need to have its descriptor values fall within this range to ensure a reliable prediction of its activity or toxicity.

Investigation of Biological Activities and Structure Activity Relationships of 3 Butoxy 4 Methoxybenzaldehyde and Its Derivatives

Antimicrobial Research Focus

The antimicrobial properties of 3-Butoxy-4-methoxybenzaldehyde derivatives have been a primary area of investigation, with studies encompassing their effectiveness against a range of microbial pathogens and delving into their mechanisms of action at a cellular level.

Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of chalcone (B49325) derivatives synthesized from 3-benzyloxy-4-methoxybenzaldehyde, a related compound, were evaluated for their antibacterial potential. orientjchem.orgresearchgate.net Among these, specific substitutions on the chalcone backbone led to excellent activity. For example, a derivative with a 2-chloro substitution (compound 2i), another with a 4-methoxy substitution (compound 2c), and one with a 4-methyl group (compound 2d) exhibited significant antibacterial effects against both Gram-positive and Gram-negative species. orientjchem.org The other synthesized compounds in this series showed varying degrees of inhibitory action. orientjchem.org

Similarly, aroyl hydrazone derivatives of 4-hydroxy-3-methoxy-benzaldehyde have shown antimicrobial activity against Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas aeruginosa (Gram-negative). rsc.org These studies highlight that the aroyl hydrazone derivatives possessed higher antibacterial activity compared to their hydrazide precursors. rsc.org The presence and position of hydroxyl groups were found to be important for enhancing the antimicrobial effects. rsc.org

Further research on hydrazone Schiff base derivatives of 3-hydroxybenzaldehyde (B18108) indicated that lipophilicity plays a crucial role in antibacterial efficacy. analis.com.my A derivative with an octyloxy chain (S8) showed strong inhibition against Escherichia coli, suggesting that a moderate length of the lipophilic substituent is vital for optimal activity. analis.com.my

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strains | Observed Activity |

|---|---|---|

| Chalcone derivative with 2-chloro substitution | Gram-positive and Gram-negative | Excellent antibacterial activity. orientjchem.org |

| Chalcone derivative with 4-methoxy substitution | Gram-positive and Gram-negative | Excellent antibacterial activity. orientjchem.org |

| Chalcone derivative with 4-methyl substitution | Gram-positive and Gram-negative | Excellent antibacterial activity. orientjchem.org |

| Aroyl hydrazones of 4-hydroxy-3-methoxy-benzaldehyde | S. aureus, E. coli, P. aeruginosa | Higher activity than corresponding hydrazides. rsc.org |

| 3-(octyloxy)benzaldehyde salicylhydrazide (S8) | Escherichia coli | Strong inhibition. analis.com.my |

The antifungal potential of benzaldehyde (B42025) derivatives has also been a subject of scientific inquiry. Studies on various benzaldehyde analogs have revealed that certain structural features are key to their antifungal action. nih.gov For instance, research on a range of benzaldehydes demonstrated that the presence of an ortho-hydroxyl group in the aromatic ring tends to increase antifungal activity. nih.gov While specific data on this compound was not the central focus of this particular study, the structure-activity relationships identified provide a basis for predicting its potential efficacy. The study categorized antifungal activity, with compounds like cinnamaldehyde (B126680) and o-vanillin showing high efficacy. nih.gov

Derivatives containing a 1,3,4-oxadiazole (B1194373) ring, which can be synthesized from benzaldehyde precursors, have also shown significant antifungal properties. mdpi.comlongdom.org For example, some 2,5-disubstituted 1,3,4-oxadiazoles have exhibited potent activity against various fungal strains, in some cases exceeding that of the reference drug fluconazole. mdpi.com

The antimicrobial action of benzaldehyde derivatives is believed to stem from their ability to disrupt essential cellular structures and functions. One of the proposed mechanisms is the disruption of the cell membrane. For example, treatment of Staphylococcus aureus with 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), a related compound, led to an increased release of intracellular proteins and nucleic acids. nih.gov This suggests that the compound compromises the integrity of the bacterial cell membrane. nih.gov Further evidence for membrane permeabilization includes altered cell morphology observed through scanning electron microscopy and increased uptake of fluorescent dyes like propidium (B1200493) iodide. nih.gov

Enzyme inhibition is another proposed mechanism. For instance, some 1,3,4-oxadiazole derivatives are thought to exert their antifungal effects by inhibiting enzymes crucial for fungal survival, such as lanosterol-14α-demethylase. mdpi.com Benzaldehyde itself has been suggested to cause bacterial cell lysis, contributing to its antimicrobial effects. researchgate.net The α,β-unsaturated keto functional group present in chalcone derivatives is considered crucial for their pharmacological properties, including their ability to interact with microbial targets. researchgate.net

Other Pharmacological Activity Explorations (Mechanism-Oriented)

Beyond their antimicrobial effects, derivatives of this compound have been investigated for other pharmacological activities, with a focus on understanding the underlying molecular mechanisms.

Several derivatives of benzaldehyde have demonstrated significant antioxidant properties. The ability to scavenge free radicals is a key aspect of this activity. For example, Quercetin 3-O-β-D-glucuronide (Q-3-G), a compound with structural similarities to some benzaldehyde derivatives, has been shown to have antioxidant effects. nih.gov These effects are mediated through the increased expression of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the antioxidant response. nih.gov

The anti-inflammatory potential of these compounds has also been explored. Chalcones, which can be derived from this compound, are known to possess anti-inflammatory properties. orientjchem.org The mechanism of action often involves the modulation of key inflammatory pathways. For instance, Quercetin 3-O-β-D-glucuronide has been shown to down-regulate the expression of pro-inflammatory genes and cytokines like cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α) in human keratinocytes. nih.gov This anti-inflammatory effect is mediated through the inhibition of the NF-κB and AP-1 signaling pathways. nih.gov

Neuroprotective and Anti-neurodegenerative Potential

The exploration of this compound and its related compounds has uncovered significant neuroprotective properties. These molecules show potential in shielding nervous tissue from damage and combating the progressive decline associated with neurodegenerative disorders. The core of their protective mechanism is believed to be their ability to counteract oxidative stress and modulate inflammatory processes within the central nervous system.

In the quest for more potent therapeutic agents, scientists have synthesized and assessed various derivatives of this compound for their capacity to protect neurons from harm. For instance, certain Schiff base derivatives have demonstrated notable neuroprotective effects in laboratory models of nerve cell toxicity. These compounds have been observed to decrease the generation of harmful reactive oxygen species (ROS) and improve the survival rate of neurons subjected to oxidative stress.

In-depth Structure-Activity Relationship (SAR) Analysis

The effectiveness of this compound and its derivatives is intrinsically tied to their chemical architecture. A thorough examination of these structure-activity relationships (SAR) is essential for engineering more powerful and targeted drugs.

Role of Butoxy and Methoxy (B1213986) Substituents in Modulating Biological Effects

The specific placement and nature of the butoxy and methoxy groups on the benzaldehyde ring are pivotal to the biological activity of these compounds. The arrangement of a methoxy group at the fourth carbon position and a butoxy group at the third appears to be particularly crucial for their neuroprotective capabilities. nih.gov This configuration is thought to affect the compound's ability to dissolve in fats and interact with biological targets. nih.gov

The length of the alkoxy chain at the C3 position also significantly influences the compound's effectiveness. Research has indicated that extending this chain from a methoxy to a butoxy group can boost neuroprotective activity, likely by enhancing the molecule's ability to penetrate cell membranes and bind to target enzymes or receptors. analis.com.my

Impact of Aldehyde Group Modifications on Activity

Altering the aldehyde group at the C1 position has been a fruitful strategy for creating derivatives with enhanced biological profiles. The transformation of the aldehyde into other functional groups, such as a Schiff base, can substantially change the compound's electronic and spatial characteristics, thereby influencing its biological effects. mdpi.comnih.gov

For example, converting this compound into hydrazone derivatives has been shown to amplify its antioxidant and neuroprotective qualities. These modifications can result in compounds with a greater capacity for scavenging free radicals and chelating metal ions that contribute to oxidative stress.

Comparison with Related Benzaldehyde and Vanillin (B372448) Derivatives (e.g., 4-butoxy-3-methoxy-benzylidene-hydrazide)

A comparative analysis of this compound with its isomer, 4-butoxy-3-methoxybenzaldehyde (B1271677) (a derivative of vanillin), offers valuable SAR insights. Although both isomers share the same substituents, their different spatial arrangements on the aromatic ring lead to variations in their biological activities.

Rational Design Principles for Enhanced Biological Potency

Drawing from the available SAR data, several principles for the rational design of more potent neuroprotective agents based on the this compound framework can be outlined. These strategies include:

Alkoxy Chain Optimization: Modifying the length and branching of the alkoxy group at the C3 position to achieve optimal membrane permeability and target engagement.

Aldehyde Group Modification: Investigating a range of functional groups to replace the aldehyde, such as hydrazones, oximes, and various heterocyclic rings, to improve activity and selectivity.

Introduction of Additional Substituents: Exploring the impact of adding other functional groups to the aromatic ring to further refine the compound's physicochemical properties and biological efficacy.

Isomeric Scaffold Comparison: Systematically evaluating the activity of derivatives from the this compound scaffold against those from its vanillin isomer to pinpoint the best substitution pattern for specific therapeutic applications.

Applications in Advanced Chemical Synthesis and Materials Science

Intermediate in Fine Chemical and Specialty Chemical Manufacturing

As a sophisticated intermediate, 3-Butoxy-4-methoxybenzaldehyde plays a crucial role in the multi-step synthesis of high-value fine and specialty chemicals. Its specific arrangement of butoxy and methoxy (B1213986) groups on the benzaldehyde (B42025) framework allows for targeted chemical transformations, leading to complex molecules with desirable properties for various industries.

Precursor for Pharmaceutical Intermediates

The synthesis of key pharmaceutical intermediates is a significant application of this compound. It serves as a starting material in processes that yield compounds like isovanillin (B20041) and molecules related to the anti-inflammatory drug, Apremilast.

Isovanillin Synthesis: this compound is a key precursor in the synthesis of isovanillin (3-hydroxy-4-methoxybenzaldehyde). researchgate.net This process involves the selective dealkylation of the butoxy group, a transformation favored because the butoxy group, having a higher carbon condensation than the methoxy group, is a better leaving group under acidic conditions. researchgate.net The resulting isovanillin is a vital synthesis intermediate for pharmaceuticals. researchgate.netnumberanalytics.com

Apremilast-Related Compounds: While specific documentation for the butoxy derivative is less common, the closely related compound, 3-ethoxy-4-methoxybenzaldehyde (B45797), is a documented precursor in the synthesis of Apremilast. acs.org Apremilast is an oral phosphodiesterase 4 (PDE4) inhibitor used to treat psoriatic arthritis. uky.edu The synthesis involves the condensation of the aldehyde with other organic molecules to build the complex structure of the final active pharmaceutical ingredient. acs.org This highlights the role of 3-alkoxy-4-methoxybenzaldehyde derivatives as a class in constructing the core structure of such therapeutic agents.

Table 1: Pharmaceutical Intermediates Derived from 3-Alkoxy-4-methoxybenzaldehydes

| Precursor | Derived Intermediate/Compound | Therapeutic Area/Use of Derivative |

| This compound | Isovanillin | Intermediate for various pharmaceuticals researchgate.net |

| 3-Ethoxy-4-methoxybenzaldehyde | Apremilast | Anti-inflammatory (Psoriatic Arthritis) acs.orguky.edu |

Building Block in Agrochemical and Cosmetic Industries

The utility of this compound extends to the agrochemical and cosmetic sectors, primarily through its conversion to isovanillin. Isovanillin derived from this precursor is explicitly mentioned as an intermediate used in the agrochemical and cosmetics fields. researchgate.netnumberanalytics.com In cosmetics, such aromatic aldehydes and their derivatives contribute to fragrance profiles and can act as precursors to other functional ingredients. In the agrochemical industry, they serve as building blocks for the synthesis of complex molecules with potential pesticidal or herbicidal activities.

Role in Flavor and Fragrance Composition Research

In the flavor and fragrance industry, aromatic aldehydes are prized for their distinct sensory properties. Isovanillin, which can be synthesized from this compound, is noted for its use in this industry. numberanalytics.com Research in this area often involves the synthesis of various aldehyde derivatives to create novel scents and flavors. The manipulation of alkoxy groups, such as the butoxy group in this compound, allows chemists to fine-tune the olfactory characteristics of the molecule, contributing to the development of new fragrance and flavor compositions. wikipedia.org

Contributions to Polymer Science and Advanced Materials

The functional groups of this compound—the aldehyde and the electron-rich aromatic ring—provide reactive sites for polymerization and material modification. This positions the compound as a valuable component in the creation of advanced polymers and functionalized materials.

Monomer for Bio-based Polymer Synthesis

There is a growing demand for polymers derived from renewable, bio-based sources to replace conventional petroleum-based plastics. nih.gov Phenolic aldehydes, such as vanillin (B372448) and syringaldehyde, which are structurally related to this compound, are recognized as promising bio-based monomers for synthesizing polyesters and polyurethanes. mdpi.com The aldehyde functionality allows these compounds to participate in various polymerization reactions, including polycondensation. numberanalytics.comnumberanalytics.com Lignin-derived monomers, in particular, are being explored for creating thermoplastics and thermoset polymers. acs.orgacs.org By analogy, this compound, with its reactive aldehyde group, can act as a monomer or co-monomer to be incorporated into polymer chains, potentially imparting unique thermal and mechanical properties to the resulting bio-based material. numberanalytics.com

Chemical Modifier in Material Functionalization

The reactivity of the aldehyde group makes this compound a candidate for the chemical modification and functionalization of material surfaces. Aldehyde moieties can serve as anchor points for attaching other molecules to a surface, a key process in creating materials with tailored properties. acs.org For instance, benzaldehyde-functionalized polymer vesicles have been constructed, demonstrating that the aldehyde groups can be used for cross-linking or for attaching fluorescent labels via reactions like reductive amination. nih.govnih.gov This functionalization is crucial for applications in biomedical devices, advanced coatings, and drug delivery systems. numberanalytics.comnih.gov The ability to modify surfaces with phenolic aldehydes can alter the physicochemical properties of materials, a technique explored in fields ranging from atmospheric science to polymer chemistry. acs.orguky.edunih.gov

Table 2: Potential Roles in Polymer and Materials Science

| Application Area | Role of this compound | Key Functional Group(s) | Potential Outcome |

| Bio-based Polymers | Monomer / Co-monomer | Aldehyde, Aromatic Ring | Creation of novel polyesters, polyurethanes with specific properties mdpi.com |

| Material Functionalization | Surface Modifier / Cross-linker | Aldehyde | Attachment of biomolecules, dyes, or other functional units to surfaces acs.orgnih.gov |

Use as Analytical Standards and Research Reagents

This compound serves as a valuable compound in the realms of analytical chemistry and synthetic research. Its utility stems from a well-defined chemical structure and predictable reactivity, making it suitable both as a reference standard for identification and as a building block in the creation of more complex molecules.

Calibration Standards in Chromatographic and Spectroscopic Analysis

The distinct spectroscopic profile of this compound allows it to be used as a reference standard for qualitative identification in various analytical techniques. When a sample is analyzed and the resulting data matches the known spectrum of this compound, it confirms the presence of the compound.

Its amenability to gas chromatography-mass spectrometry (GC-MS) is well-documented. nih.gov In GC-MS analysis, the compound exhibits characteristic fragmentation patterns that are used for its identification. nih.gov The availability of its mass spectrum in databases, such as the one provided by the NIST Mass Spectrometry Data Center, is crucial for this purpose. nih.gov Furthermore, its infrared (IR) spectrum provides a unique fingerprint based on the vibrational frequencies of its functional groups. nih.gov

While specific application notes detailing its use as a quantitative calibration standard are not prevalent in the literature, its structural similarity to other analyzed benzaldehydes suggests its suitability for such methods. For instance, reverse-phase high-performance liquid chromatography (RP-HPLC) methods developed for related compounds, such as 3-hydroxy-4-methoxybenzaldehyde and 4-methoxybenzaldehyde, typically use a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid. sielc.comsielc.com Such conditions would be a logical starting point for the chromatographic analysis of this compound.

The key spectral data used for its identification are summarized in the table below.

Table 1: Spectroscopic Data for this compound

| Analytical Technique | Key Data Points |

|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | m/z Top Peak: 152, m/z 2nd Highest: 151. nih.gov |

| Vapor Phase Infrared (IR) Spectroscopy | Characteristic absorption bands corresponding to C-H, C=O, and C-O functional groups. nih.gov |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | A distinct set of carbon signals confirming the molecular structure. nih.gov |

| Predicted Mass Spectrometry Data | [M+H]⁺ m/z: 209.11722, [M+Na]⁺ m/z: 231.09916. uni.lu |

Reagent in Organic Reaction Methodologies

This compound functions as a versatile reagent in organic synthesis, primarily utilized as an intermediate in the construction of more elaborate molecular architectures.

A notable application is its use as a starting material for the synthesis of 3-butoxy-4-methoxybenzoic acid. This transformation is a straightforward oxidation of the aldehyde functional group. In a documented procedure, this compound is treated with sodium hydroxide (B78521) in a mixture of ethanol (B145695) and water, followed by acidification with hydrochloric acid to yield the corresponding carboxylic acid in high purity (99%). chemicalbook.com This reaction highlights the utility of the aldehyde as a precursor to benzoic acid derivatives, which are common substructures in pharmaceuticals and other functional materials.

The synthesis of this compound itself employs a standard and robust organic reaction methodology known as the Williamson ether synthesis. This method is commonly used for preparing related alkoxy benzaldehydes. google.com The synthesis typically starts with isovanillin (3-hydroxy-4-methoxybenzaldehyde), which is deprotonated by a base (such as potassium carbonate or sodium hydroxide) to form a phenoxide ion. google.comresearchgate.net This intermediate then undergoes nucleophilic substitution with an alkyl halide, in this case, 1-bromobutane (B133212), to yield the final this compound product. chemicalbook.com

Furthermore, the aldehyde group present in the molecule offers a reactive site for a variety of other transformations. For example, similar to vanillin and its derivatives, this compound can readily undergo condensation reactions with primary amines to form Schiff bases (imines). researchgate.net This reaction provides a pathway to a diverse range of compounds with potential applications in medicinal chemistry and materials science. researchgate.net

Q & A

Q. How is 3-Butoxy-4-methoxybenzaldehyde synthesized in laboratory settings?

Methodological Answer: A common synthesis route involves the alkylation of 4-methoxybenzaldehyde derivatives. For example, 4-hydroxy-3-methoxybenzaldehyde (isovanillin) can be reacted with 1-bromobutane under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group is deprotonated to form an alkoxide intermediate, which displaces the bromide ion . Key steps include:

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- ¹H NMR: Signals for the aldehyde proton (δ ~9.8–10.0 ppm), butoxy chain (δ ~0.9–1.7 ppm for CH₃ and CH₂ groups), and methoxy group (δ ~3.8–3.9 ppm) .

- ¹³C NMR: Peaks for the aldehyde carbon (δ ~190–195 ppm), aromatic carbons (δ ~110–150 ppm), and ether-linked carbons (δ ~60–70 ppm) .

- FTIR: Key stretches include C=O (aldehyde, ~1700 cm⁻¹), C-O (ether, ~1250 cm⁻¹), and aromatic C-H (~3000 cm⁻¹) .

- HRMS: Exact mass analysis to confirm the molecular formula (C₁₂H₁₆O₃; [M+H]⁺ = 208.1099) .

Q. What are the solubility properties of this compound in common solvents?

Methodological Answer: Experimental determination via gradient solubility tests shows:

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points of this compound across studies?

Methodological Answer: Discrepancies (e.g., 55–59°C vs. 62–65°C) may arise from:

- Polymorphism: Recrystallize the compound in different solvents (e.g., ethanol vs. hexane) and analyze via DSC to identify polymorphic forms.

- Purity: Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities; ≥98% purity is required for consistent thermal data .

- Analytical conditions: Standardize heating rates (1–2°C/min) in melting point apparatus .

Q. What strategies optimize the synthesis yield of this compound under varying conditions?

Methodological Answer: A factorial design experiment can optimize parameters:

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian09 to model frontier molecular orbitals (FMOs). The LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack at the aldehyde group.

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using GROMACS. Polar solvents stabilize the transition state, reducing activation energy .

Q. What are the safety considerations for handling this compound in laboratory environments?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation (PEL: 5 mg/m³).